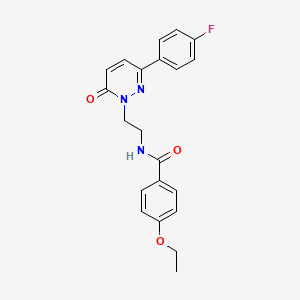

4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic molecule that appears to be related to a class of benzamide derivatives. These compounds are known for their diverse biological activities, which can range from cardiac electrophysiological effects to gastrokinetic properties. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a benzamide moiety and various substitutions that can significantly alter the molecule's activity and properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the introduction of various substituents to the benzamide core structure. For example, the synthesis of N-substituted imidazolylbenzamides described in paper involves the attachment of an imidazolyl group to the benzamide core. Similarly, the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides in paper includes the introduction of a morpholinylmethyl group. These methods suggest that the synthesis of 4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide would likely involve a multi-step process, including the formation of the benzamide core followed by the sequential addition of the ethoxy and pyridazinyl groups.

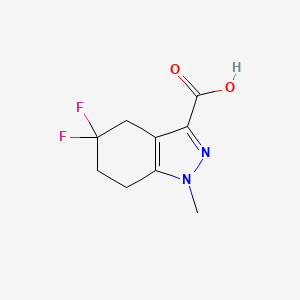

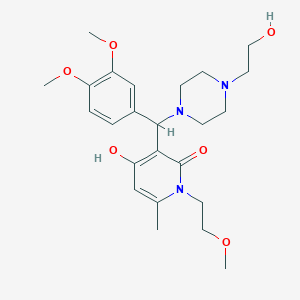

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques such as X-ray diffraction, as seen in paper , where the structure of a related benzamide compound is determined. The molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies can be calculated using density functional theory (DFT). These analyses provide insights into the three-dimensional arrangement of atoms, the stability of the molecule, and its reactivity. For the compound , similar analytical methods would likely reveal a complex structure influenced by the presence of the ethoxy and pyridazinyl substituents.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these molecules can be predicted by analyzing the molecular electrostatic potential (MEP) surface map, as performed in paper . This analysis helps to identify regions of the molecule that are prone to nucleophilic or electrophilic attack. The presence of a fluorophenyl group, as in the compound of interest, could influence the molecule's reactivity by affecting the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For instance, the presence of an ethoxy group could affect the compound's hydrophobicity and solubility in organic solvents. The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are also influenced by the molecular structure. The antioxidant activity of benzamide derivatives, as investigated in paper , is an example of a chemical property that can be assessed using experimental assays like the DPPH free radical scavenging test.

Scientific Research Applications

Alzheimer's Disease Imaging

Benzamide derivatives have been applied in the development of molecular imaging probes, particularly for imaging serotonin 1A (5-HT(1A)) receptors in the brain. For example, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This research highlights the potential of benzamide derivatives in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Antimicrobial Activity

Benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain benzamide-based compounds exhibit promising antimicrobial activities against a range of bacteria and fungi. For instance, arylazopyrazole pyrimidone clubbed heterocyclic compounds have shown significant antimicrobial properties, indicating the potential of benzamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Antiviral Research

Benzamide derivatives have been explored for their antiviral potential. Novel benzamide-based compounds have been synthesized and tested for activity against various viral infections, including avian influenza. Some compounds have demonstrated significant antiviral activities, suggesting their usefulness in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name |

4-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-2-28-18-9-5-16(6-10-18)21(27)23-13-14-25-20(26)12-11-19(24-25)15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUOLUDZSJQIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)